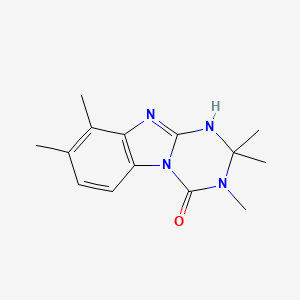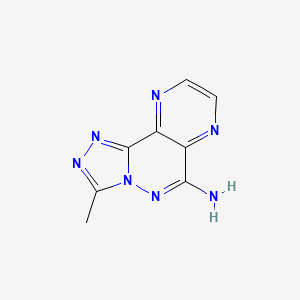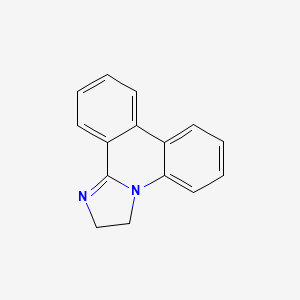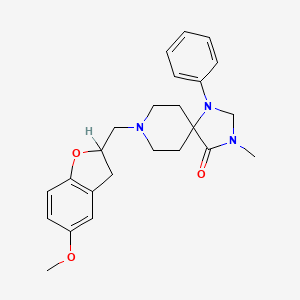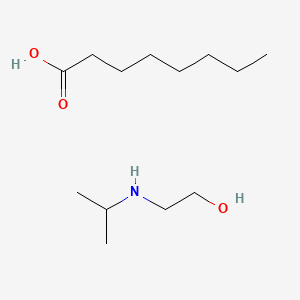
Einecs 264-958-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compound with 2-(isopropylamino)ethanol, typically involves the reaction of octanoic acid with 2-(isopropylamino)ethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the compound. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The process might include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
化学反应分析
Types of Reactions
Oxidation: Octanoic acid, compound with 2-(isopropylamino)ethanol, can undergo oxidation reactions, particularly at the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carboxylic acid group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of octanol and 2-(isopropylamino)ethanol.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
Chemistry
In chemistry, octanoic acid, compound with 2-(isopropylamino)ethanol, is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various derivatives and can be utilized in the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential effects on cellular processes. It may be used in studies involving lipid metabolism and the role of fatty acids in cellular signaling pathways.
Medicine
Medically, octanoic acid derivatives are explored for their potential therapeutic properties. Research may focus on their antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, this compound finds applications in the production of surfactants, emulsifiers, and other specialty chemicals. Its properties make it suitable for use in formulations requiring specific solubility and stability characteristics.
作用机制
The mechanism by which octanoic acid, compound with 2-(isopropylamino)ethanol, exerts its effects involves interactions with cellular membranes and proteins. The octanoic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The 2-(isopropylamino)ethanol component may interact with proteins, influencing their activity and signaling pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling.
相似化合物的比较
Similar Compounds
Octanoic Acid: A simple fatty acid with similar lipid-modulating properties.
2-(Isopropylamino)ethanol: An amino alcohol with comparable reactivity in substitution and oxidation reactions.
Caprylic Acid: Another name for octanoic acid, sharing similar chemical properties.
Uniqueness
The uniqueness of octanoic acid, compound with 2-(isopropylamino)ethanol, lies in its combined structure, which imparts distinct physicochemical properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a versatile compound for various applications.
属性
CAS 编号 |
64601-13-4 |
|---|---|
分子式 |
C13H29NO3 |
分子量 |
247.37 g/mol |
IUPAC 名称 |
octanoic acid;2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C8H16O2.C5H13NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)6-3-4-7/h2-7H2,1H3,(H,9,10);5-7H,3-4H2,1-2H3 |
InChI 键 |
CLUKHARRSZKCCJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)O.CC(C)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


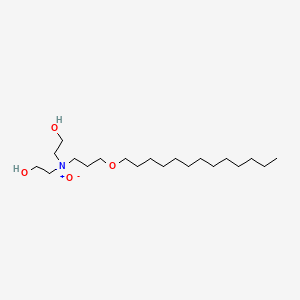

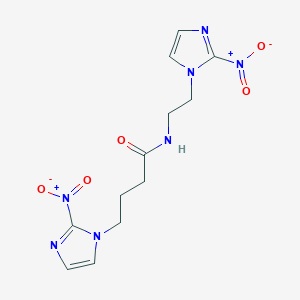
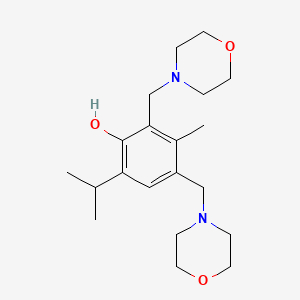
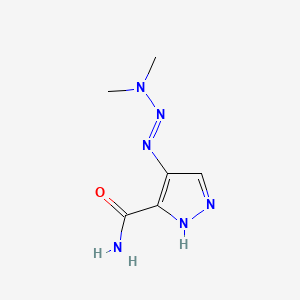
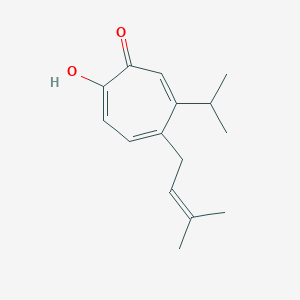
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
